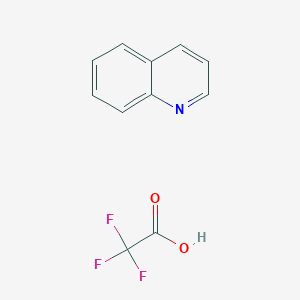
Quinoline, trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline, trifluoroacetate is a compound that combines the structural features of quinoline and trifluoroacetic acid. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N, known for its wide range of applications in medicinal and industrial chemistry . Trifluoroacetic acid, on the other hand, is a strong acid with the chemical formula CF3COOH, widely used in organic synthesis . The combination of these two compounds results in a unique compound with distinct properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinoline, trifluoroacetate can be achieved through various methods. One common approach involves the reaction of quinoline with trifluoroacetic acid under acidic conditions. This reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the desired product . The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product . Additionally, the use of recyclable catalysts and solvent-free reaction conditions can make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
Quinoline, trifluoroacetate undergoes various chemical reactions, including:
Substitution: This compound can undergo nucleophilic substitution reactions, where the trifluoroacetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, such as hydroxyl, amino, and alkyl groups . These derivatives have diverse applications in medicinal and industrial chemistry.
Applications De Recherche Scientifique
Quinoline, trifluoroacetate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of quinoline, trifluoroacetate involves its interaction with various molecular targets and pathways. For example, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death in bacteria . Additionally, the compound can interact with proteins and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Quinoline, trifluoroacetate can be compared with other similar compounds, such as:
Isoquinoline: Similar to quinoline, isoquinoline is a heterocyclic aromatic compound with a nitrogen atom in the ring.
Acridine: Acridine is another nitrogen-containing heterocyclic compound with a structure similar to quinoline.
Fluoroquinolones: These are a class of antibiotics that contain a fluorine atom in their structure.
This compound stands out due to its unique combination of quinoline and trifluoroacetic acid, which imparts distinct chemical properties and a wide range of applications in various fields.
Propriétés
Numéro CAS |
89937-06-4 |
|---|---|
Formule moléculaire |
C11H8F3NO2 |
Poids moléculaire |
243.18 g/mol |
Nom IUPAC |
quinoline;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H7N.C2HF3O2/c1-2-6-9-8(4-1)5-3-7-10-9;3-2(4,5)1(6)7/h1-7H;(H,6,7) |
Clé InChI |
NSSKYHSLRMEFMR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=N2.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


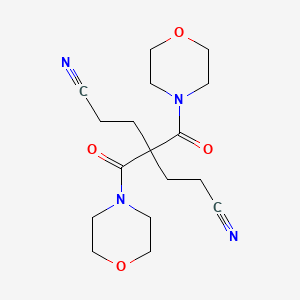
![2,3-Bis[(4-iodophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14381975.png)

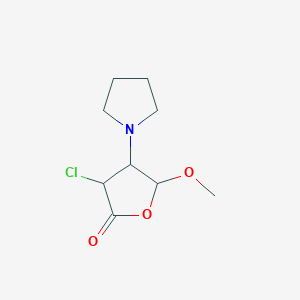
![(Chloromethyl)(dimethyl)[3-(phenylsulfanyl)prop-1-yn-1-yl]silane](/img/structure/B14381991.png)
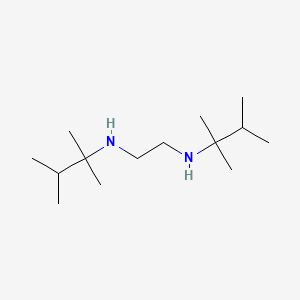
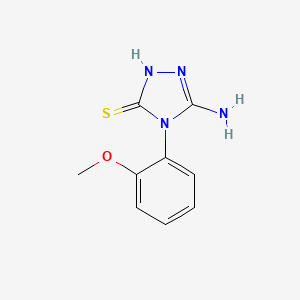
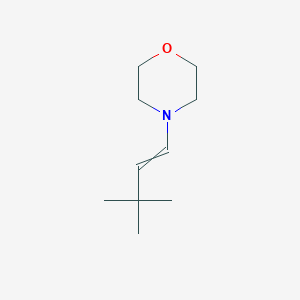

![3,3-dimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indole](/img/structure/B14382014.png)
![2,2'-[(2,6,8-Trichloroquinazolin-4-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14382019.png)

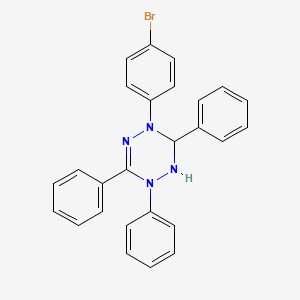
![5-[2,3,5,6-Tetramethyl-4-(methylsulfanyl)phenyl]cyclohexane-1,3-dione](/img/structure/B14382047.png)
